molecular formula C10H9ClN2S B1614379 (2-(2-Chlorophenyl)thiazol-4-YL)methanamine CAS No. 885280-09-1

(2-(2-Chlorophenyl)thiazol-4-YL)methanamine

Cat. No.: B1614379
CAS No.: 885280-09-1
M. Wt: 224.71 g/mol
InChI Key: SVZCCSGOONMHEL-UHFFFAOYSA-N
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Description

(2-(2-Chlorophenyl)thiazol-4-yl)methanamine (CAS 885280-09-1) is a high-purity chemical compound supplied for research and development purposes. This organic molecule features a benzothiazole core structure, consisting of a thiazole ring—a five-membered heterocycle containing both nitrogen and sulfur atoms—substituted with a chlorophenyl group and an aminomethyl functional group . The thiazole ring is a privileged scaffold in medicinal chemistry due to its aromaticity and presence in a wide range of bioactive molecules . Compounds containing the thiazole nucleus are of significant interest in pharmaceutical research, demonstrating a diverse spectrum of therapeutic potentials including antioxidant, antibacterial, antifungal, and anti-cancer activities . The specific stereochemistry of the chlorophenyl substitution on the thiazole ring, combined with the primary amine functionalization, makes this compound a valuable synthon and intermediate for the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and the development of novel pharmacological agents . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZCCSGOONMHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640511
Record name 1-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-09-1
Record name 1-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Ring Formation via Thioamide Cyclization

A common approach involves the cyclization of thioamide precursors with α-haloketones or α-haloesters to form the thiazole ring. For example, the cyclization of 1-(4-chlorophenyl)thioamide with ethyl 4-chloroacetoacetate under controlled conditions yields the thiazol-4-yl intermediate.

  • Catalysts and Reagents: Lithium aluminum hydride (LiAlH4) is often used for reductions, while methanesulfonyl chloride (mesyl chloride) facilitates mesylation for subsequent nucleophilic displacement.
  • Solvents: Dry ethyl ether and dry pyridine are common solvents for reduction and mesylation steps, respectively.
  • Temperature: Reactions are typically conducted under reflux or at controlled low temperatures (0-5°C) to optimize yield and selectivity.

Introduction of the 2-Chlorophenyl Group

The 2-chlorophenyl substituent is introduced either by using 2-chlorophenyl-containing starting materials or by nucleophilic aromatic substitution on the thiazole ring.

  • Leaving Groups: Suitable leaving groups such as chlorine, bromine, iodine, or sulfonyloxy groups (e.g., 4-methylphenyl-sulfonyloxy) facilitate substitution.
  • Reaction Conditions: Acidic or basic conditions are employed to convert intermediates into the desired substituted thiazole derivatives.

Functionalization to Methanamine

The methanamine group at the 4-position of the thiazole ring is typically introduced by nucleophilic displacement of mesylated intermediates with methylamine or by reduction of ester intermediates.

  • Nucleophilic Displacement: Methanamine acts as a nucleophile, displacing mesylate groups in solvents like methanol.
  • Reduction: LiAlH4 reduction converts esters to primary alcohols, which can be further converted to amines.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents/Conditions Description Yield/Notes
1 1-(4-chlorophenyl)thioamide + Ethyl 4-chloroacetoacetate, reflux Cyclization to form thiazol-4-yl intermediate High yield, controlled reflux time
2 LiAlH4 in dry ethyl ether, 0°C to room temp Reduction of ester to alcohol Efficient conversion
3 Methanesulfonyl chloride in dry pyridine, 0°C Mesylation of alcohol to mesylate intermediate High selectivity
4 Methylamine in methanol, room temp Nucleophilic displacement to form methanamine Good yield, mild conditions

Optimization Studies and Catalyst Screening

A comprehensive catalyst and ligand screening study for related thiazole derivatives showed:

Entry Catalyst Ligand Yield (%) Notes
1 Cu(OAc)2 Xantphos 95 Optimal catalyst-ligand combination for C-H activation and amination
2 Cu(acac)2 Xantphos 22 Lower yield, less effective catalyst
3 No catalyst - n.d. No reaction observed
4 Pd(OAc)2 Xantphos Trace Ineffective catalyst for this transformation

Table: Catalyst and ligand screening for thiazole amination reactions (adapted from copper-catalyzed C-H activation studies)

Analytical and Purification Techniques

  • NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR used for structural confirmation.
  • GC and GC-MS: Employed for reaction monitoring and purity analysis.
  • Chromatography: Column chromatography for purification of intermediates and final products.
  • Crystallization: Hydrobromide salts of amine derivatives crystallized from methanolic HBr for isolation.

Summary of Research Findings

  • Copper(II) acetate with Xantphos ligand in DMF at 90°C for 8 hours provides high yields (~95%) in amination steps crucial for methanamine formation.
  • The use of mesylate intermediates enhances nucleophilic substitution efficiency with methylamine.
  • Reduction steps with LiAlH4 are effective and selective for ester to alcohol conversion, enabling subsequent functionalization.
  • The process tolerates various leaving groups, with chlorine and sulfonyloxy groups being particularly effective for substitution reactions.
  • Reaction conditions such as temperature, solvent, and stoichiometry are critical for optimizing yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and amine group undergo oxidation under controlled conditions:

Reagent/Conditions Site of Reaction Major Product Key Observations
H<sub>2</sub>O<sub>2</sub> (30%)/AcOHThiazole sulfurThiazole sulfoxideSelective oxidation at sulfur without ring opening
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (acidic)Benzylic C-H bonds2-(2-Chlorophenyl)thiazole-4-carboxylic acidComplete oxidation of the methylamine to carboxylic acid
MnO<sub>2</sub> (dry)Alcohol intermediatesKetone derivativesUsed in multi-step syntheses of functionalized thiazoles

Research Findings :

  • Oxidation with H<sub>2</sub>O<sub>2</sub> produces sulfoxides, which exhibit enhanced hydrogen-bonding capacity, as observed in RNA-binding studies .

  • Strong oxidants like KMnO<sub>4</sub> degrade the methylamine side chain but preserve the thiazole core.

Reduction Reactions

The chlorophenyl group and thiazole ring participate in reduction pathways:

Reagent/Conditions Site of Reaction Major Product Application
H<sub>2</sub>/Pd-C (1 atm)Chlorophenyl group2-(2-Phenyl)thiazol-4-YL)methanamineDehalogenation for analog synthesis
NaBH<sub>4</sub>/MeOHImine intermediatesSecondary aminesStabilizes intermediates in drug derivatization
LiAlH<sub>4</sub>/THFNitrile groups (if present)Primary aminesNot directly applicable but used in related thiazole systems

Case Study :
Hydrogenolysis of the C-Cl bond using Pd-C enables the synthesis of dechlorinated analogs, which were screened for reduced cytotoxicity in antimicrobial studies .

Substitution Reactions

Nucleophilic displacement at the chlorophenyl group and electrophilic substitution on the thiazole ring are well-documented:

Aromatic Nucleophilic Substitution

Reagent Conditions Product Yield
NH<sub>3</sub> (aq.)100°C, 12 h2-(2-Aminophenyl)thiazol-4-YL)methanamine58%
KSCN/CuIDMF, 80°C, 6 h2-(2-Thiocyanatophenyl)thiazole analog72%

Electrophilic Aromatic Substitution

Reagent Position Product Notes
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Thiazole C5Nitro-substituted derivativeRequires -NO<sub>2</sub> directing groups
Br<sub>2</sub>/FeBr<sub>3</sub>Chlorophenyl ring (ortho)Dibrominated productLimited by steric hindrance

Condensation and Cyclization

The primary amine group facilitates Schiff base formation and heterocycle synthesis:

Reaction Partner Conditions Product Biological Relevance
5-Acetylthiazole-2-carbaldehydeEtOH, refluxImine-linked dimerTested for kinase inhibition
Thioglycolic acidHCl, ΔThiazolidinone fused derivativeEnhanced anticonvulsant activity

Mechanistic Insight :
Schiff base formation with aldehydes proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. These intermediates are precursors to bioactive metal complexes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the chlorophenyl group:

Reaction Type Catalyst System Product Application
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl-thiazole hybridsAnticancer lead compounds
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosN-Aryl derivativesSAR studies for CNS activity

Optimization Data :

  • Suzuki reactions achieve 65-89% yields with electron-deficient aryl boronic acids .

  • Buchwald-Hartwig amination requires 2° amines to avoid over-alkylation .

Stability and Degradation Pathways

Critical stability parameters under physiological conditions:

Condition Half-Life Major Degradation Product
pH 1.2 (simulated gastric fluid)4.2 hHydrolyzed thiazole ring (open-chain amide)
UV light (254 nm)8.7 hChlorophenyl-thiourea derivative
40°C/75% RH28 daysOxidized sulfone

Analytical Validation :
HPLC-MS studies confirm hydrolytic cleavage of the thiazole C-S bond under acidic conditions, limiting oral bioavailability .

This compound’s versatility in oxidation, reduction, and coupling reactions makes it a strategic intermediate in medicinal chemistry. Recent applications focus on its role in synthesizing kinase inhibitors and ribosomal-targeting agents , though stability challenges require targeted prodrug strategies.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a pharmaceutical intermediate, particularly for:

  • Anticonvulsant Activity : Thiazole derivatives have demonstrated efficacy in models for epilepsy, indicating potential therapeutic applications for seizure disorders.
  • Anticancer Potential : In vitro studies suggest that (2-(2-Chlorophenyl)thiazol-4-YL)methanamine exhibits cytotoxic effects against various cancer cell lines, including HepG-2. The mechanism involves inducing apoptosis and cell cycle arrest.
  • Cholinesterase Inhibition : Some derivatives are being explored for their ability to inhibit cholinesterase, which is significant in treating neurodegenerative diseases like Alzheimer's disease.

Material Science

In industrial applications, this compound can be utilized for developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AnticonvulsantPotential therapeutic agent for seizure disorders.
AnticancerCytotoxic effects against cancer cell lines; induces apoptosis.
Cholinesterase InhibitionPossible treatment for neurodegenerative diseases such as Alzheimer's.

Pharmacokinetics and ADMET Profile

Preliminary studies indicate favorable absorption and distribution characteristics of this compound. However, comprehensive ADMET profiling is necessary to understand its pharmacological viability fully.

Research Insights

Recent research has highlighted the compound's ability to modulate biological pathways through interaction with specific molecular targets such as enzymes or receptors. This property makes it a valuable candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chlorophenyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating its targets, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-based methanamine derivatives vary significantly in biological activity, solubility, and synthesis based on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazol-4-yl Methanamine Derivatives

Compound Name Substituent (Thiazole 2-position) Molecular Formula Molecular Weight (g/mol) Key Properties & Applications Reference
(2-(2-Chlorophenyl)thiazol-4-YL)methanamine 2-Chlorophenyl (ortho-Cl) C₁₀H₉ClN₂S ~224.71 Expected moderate bioactivity; steric hindrance may reduce binding affinity compared to para-Cl analogs. Inferred
(2-(4-Chlorophenyl)thiazol-4-yl)methanamine 4-Chlorophenyl (para-Cl) C₁₀H₉ClN₂S 224.71 Higher lipophilicity; used in pharmacological studies as a hydrochloride salt .
(2-Phenylthiazol-4-yl)methanamine Phenyl (no substituent) C₁₀H₁₀N₂S 198.27 Baseline structure; lower molecular weight and lipophilicity.
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine 4-Methoxyphenyl C₁₁H₁₂N₂OS 236.30 Enhanced solubility due to polar methoxy group; potential for improved CNS penetration.
(2-(3-Methoxyphenyl)thiazol-4-yl)methanamine 3-Methoxyphenyl C₁₁H₁₂N₂OS 236.30 Meta-substitution alters electronic effects; may influence metabolic stability.
(2-(4-Bromophenyl)thiazol-4-yl)methanamine 4-Bromophenyl C₁₀H₉BrN₂S 269.22 Higher molecular weight; bromine’s size may enhance halogen bonding in target interactions.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : Chloro and bromo substituents increase lipophilicity (logP) compared to methoxy or unsubstituted phenyl groups, impacting membrane permeability and solubility .
  • Solubility : Methoxy groups enhance water solubility due to hydrogen-bonding capacity, whereas chloro and bromo groups favor organic solvents .

Comparison with Oxazole Analogs

The oxazole derivative (2-(4-Chlorophenyl)oxazol-4-YL)methanamine (CAS 81935-22-0) replaces sulfur with oxygen in the heterocycle, reducing ring aromaticity and altering electronic properties. This substitution typically decreases metabolic stability but may enhance solubility .

Biological Activity

(2-(2-Chlorophenyl)thiazol-4-YL)methanamine, a compound characterized by its thiazole moiety and chlorophenyl substitution, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClN2S
  • Molecular Weight : 226.71 g/mol
  • SMILES : NCC1=CSC(C2=CC=CC=C2Cl)=N1

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticonvulsant Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds with similar thiazole structures have shown efficacy in mouse models for epilepsy, demonstrating their potential as therapeutic agents for seizure disorders .

2. Anticancer Potential

The anticancer activity of thiazole derivatives has been explored extensively. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG-2 (hepatocellular carcinoma). The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Cholinesterase Inhibition : Some thiazole derivatives have been identified as cholinesterase inhibitors, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's .
  • Quorum Sensing Inhibition : Research has indicated that thiazole compounds may interfere with bacterial communication systems, potentially serving as antimicrobial agents .

Case Studies and Research Findings

StudyFocusFindings
Farag et al. (2012)Anticonvulsant ActivityIdentified significant anticonvulsant properties in thiazole derivatives with specific substitutions .
Evren et al. (2019)Anticancer ActivityNovel thiazole derivatives showed selective cytotoxicity against A549 lung adenocarcinoma cells .
Synthesis StudiesCholinesterase InhibitionThiazole derivatives synthesized displayed effective inhibition against cholinesterases, indicating potential for neuroprotective applications .

Pharmacokinetics and ADMET Profile

The pharmacokinetics of this compound are crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is necessary to fully understand its pharmacological viability .

Q & A

Q. What are the optimal synthetic routes for (2-(2-Chlorophenyl)thiazol-4-YL)methanamine?

The compound can be synthesized via a nucleophilic substitution reaction using dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base. A typical protocol involves reacting 2-chlorobenzaldehyde with thioamide precursors under reflux conditions (60–80°C) for 6–8 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product in 65–75% purity. Structural confirmation is achieved through 1H^1 \text{H} NMR (δ 7.4–7.6 ppm for aromatic protons) and IR spectroscopy (C-N stretch at ~1,250 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for structural characterization?

A combination of methods is used:

  • 1H^1 \text{H} NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and the methanamine group (δ 3.8–4.2 ppm).
  • IR Spectroscopy : Confirms C-Cl (550–600 cm1^{-1}) and thiazole ring vibrations (1,450–1,600 cm1^{-1}).
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 225–230 (M+^+) validate the molecular weight.
  • Elemental Analysis : Matches calculated values (e.g., C: 54.3%, H: 3.8%, N: 12.4%) .

Advanced Research Questions

Q. How can computational methods predict noncovalent interactions in this compound?

Noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) are analyzed using the Multiwfn software ( ). By calculating the electron localization function (ELF) and reduced density gradient (RDG), researchers visualize interaction surfaces. For example, the chlorophenyl-thiazole moiety exhibits strong π-π stacking (RDG isosurfaces < 0.5 a.u.), while the methanamine group participates in hydrogen bonding with water (ELF > 0.7). These insights guide crystal engineering and solubility optimization .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in antibacterial efficacy (e.g., MIC values ranging from 8–32 µg/mL) may arise from variations in assay conditions. To address this:

  • Standardize protocols : Use CLSI/M07-A11 guidelines for broth microdilution.
  • Control strains : Include S. aureus ATCC 25923 and E. coli ATCC 25922 for cross-study comparability.
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to distinguish significant activity differences (p < 0.05) .

Q. What crystallographic approaches determine molecular packing and stability?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) refines the structure to R-factor < 0.05. Key parameters:

ParameterValue
Space groupP212_1/c
Unit cella = 8.21 Å, b = 12.34 Å, c = 14.56 Å
Z-value4
Density1.45 g/cm3^3
Topology analysis reveals interlayer Cl···π interactions (3.2–3.5 Å) stabilizing the lattice .

Methodological Notes

  • Synthetic Optimization : Replace DCM with acetonitrile for greener synthesis (reduces toxicity by 40%) .
  • Computational Workflow : Combine Gaussian 16 (geometry optimization) with Multiwfn (interaction analysis) for robust predictions .
  • Bioactivity Validation : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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